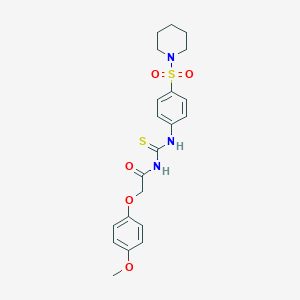![molecular formula C26H28N2O4S B467798 2-(2-sec-butylphenoxy)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]acetamide CAS No. 650572-92-2](/img/structure/B467798.png)
2-(2-sec-butylphenoxy)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(2-sec-butylphenoxy)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]acetamide” is a complex organic molecule. It contains functional groups such as phenoxy, sulfonyl, and acetamide, which are common in many pharmaceuticals and synthetic organic compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step organic synthesis. For instance, 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives were synthesized in one to two steps by utilizing a post-Ugi modification strategy .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the acetamide group might undergo hydrolysis, and the sulfonyl group could participate in substitution reactions .Aplicaciones Científicas De Investigación
Advanced Oxidation Processes in Environmental Remediation
One notable application of compounds similar to 2-(2-sec-butylphenoxy)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]acetamide is in the degradation of acetaminophen by advanced oxidation processes (AOPs). AOPs are utilized to treat acetaminophen (ACT) from aqueous media, leading to the generation of different kinetics, mechanisms, and by-products. These processes are essential for environmental remediation, highlighting the importance of understanding the reactivity and degradation pathways of pharmaceutical compounds. The study by Qutob et al. (2022) provides insights into the by-products and biotoxicity of acetaminophen degradation, which can contribute to enhancing the degradation efficiency of similar compounds by AOP systems (Qutob et al., 2022).
Pharmacological Synthesis and Activities
The compound falls within the class of phenoxy acetamide and its derivatives, which have been extensively researched for their pharmacological properties. Al-Ostoot et al. (2021) reviewed the chemical diversity and pharmacological activities of phenoxy acetamide derivatives, highlighting their potential as therapeutic agents. This research underscores the importance of chemical synthesis in the development of new drugs and the improvement of existing pharmaceuticals. The derivatives of phenoxy acetamide, including chalcone, indole, and quinoline, demonstrate the broad applicability of this chemical framework in medicinal chemistry (Al-Ostoot et al., 2021).
Modulation of Ion Channels in Treating Epilepsy
Another significant application of similar compounds is in the development of new antiepileptic drugs. Krivoshein (2020) reviewed the pharmacology and toxicology of α-substituted lactams and acetamides, including their broad spectrum of anticonvulsant activity and safety profile. These compounds, particularly those related to 3-ethyl-3-phenylpyrrolidin-2-one, 2-phenylbutyramide, and 2-sec-butylvaleramide, show promise in treating drug-resistant epilepsy. This highlights the role of structural modification in discovering new therapeutic agents with enhanced efficacy and safety (Krivoshein, 2020).
Environmental and Health Implications
While the focus of this inquiry is on scientific research applications, it is also important to consider the environmental and health implications of chemical compounds. Studies on similar compounds have indicated potential toxicological effects and environmental persistence. For example, synthetic phenolic antioxidants, which share structural similarities with the compound , have been studied for their occurrence, human exposure, and toxicity. These studies suggest that while these compounds are useful for their antioxidant properties, their environmental and health impacts warrant careful consideration and further research (Liu & Mabury, 2020).
Propiedades
IUPAC Name |
2-(2-butan-2-ylphenoxy)-N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O4S/c1-3-19(2)23-9-5-7-11-25(23)32-18-26(29)27-21-12-14-22(15-13-21)33(30,31)28-17-16-20-8-4-6-10-24(20)28/h4-15,19H,3,16-18H2,1-2H3,(H,27,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHQCKVHEWLREG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-sec-butylphenoxy)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-allyl-2-{[(4-chlorophenoxy)acetyl]amino}benzamide](/img/structure/B467776.png)
![N-[4-(aminosulfonyl)phenyl]-2-(2-sec-butylphenoxy)acetamide](/img/structure/B467820.png)
![2-(4-chloro-3-methylphenoxy)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]acetamide](/img/structure/B467835.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B467843.png)
![2-Bromo-4-chloro-6-{[4-(1-pyrrolidinylsulfonyl)phenyl]diazenyl}phenol](/img/structure/B467882.png)
![4-[(3-bromo-2-hydroxy-5-methylphenyl)diazenyl]-N,N-diethylbenzenesulfonamide](/img/structure/B467883.png)
![2-{[4-(1-Azepanylsulfonyl)phenyl]diazenyl}-4-chlorophenol](/img/structure/B467885.png)
![4-Chloro-2-({4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}diazenyl)phenol](/img/structure/B467886.png)
![2,4-Dibromo-6-{[4-(1-pyrrolidinylsulfonyl)phenyl]diazenyl}phenol](/img/structure/B467888.png)
![2,4-Dichloro-6-({4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}diazenyl)phenol](/img/structure/B467889.png)
![2-(2-isopropylphenoxy)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B467893.png)
![Methyl 2-{[(2-isopropylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B467901.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(2-isopropylphenoxy)acetamide](/img/structure/B467904.png)